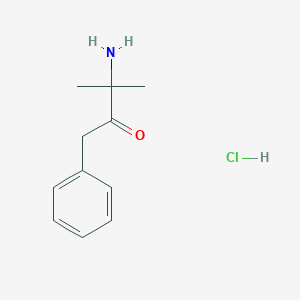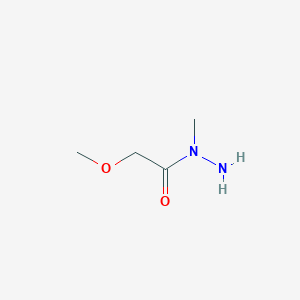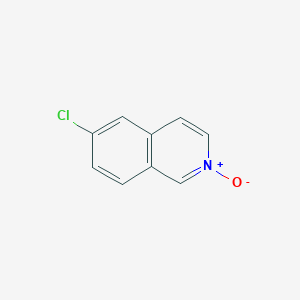
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride (3-AMPH) is an organic compound used in various scientific research applications. It is a derivative of the phenethylamine family, and is an analogue of the psychoactive drug methamphetamine. 3-AMPH has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride is not fully understood. However, it is believed to act as an agonist of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. It is also believed to act as an agonist of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft. Additionally, it is believed to act as an agonist of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Biochemical and Physiological Effects
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been shown to increase heart rate and blood pressure, as well as to increase alertness, focus, and energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively safe compound to use in laboratory experiments, as it does not have significant toxicity. However, one limitation is that it is not as stable as some other compounds, and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in scientific research. These include the development of new drug delivery systems, the study of the metabolism of other drugs, and the study of the effects of drugs on the body. Additionally, it could be used in the development of new drugs, such as those targeting the dopamine transporter, norepinephrine transporter, and serotonin transporter. Finally, it could be used in the development of new treatments for neurological disorders, such as Parkinson’s disease and depression.
Synthesemethoden
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride can be synthesized through a variety of methods, including chemical synthesis, reductive amination, and enzymatic reactions. Chemical synthesis involves the reaction of an amine and an aldehyde or ketone to form the desired product. Reductive amination is the reaction of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. Enzymatic reactions involve the use of enzymes to catalyze the reaction of an amine and an aldehyde or ketone.
Wissenschaftliche Forschungsanwendungen
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology. In drug delivery studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to develop new delivery systems for drugs, such as transdermal patches and nanoparticles. In drug metabolism studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to study the metabolism of drugs, including their absorption, distribution, and elimination. In pharmacology studies, 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used to study the effects of drugs on the body, including their therapeutic and adverse effects.
Eigenschaften
IUPAC Name |
3-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2,12)10(13)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOKTBSZOHLGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)







![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)